(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one
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Overview
Description
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The specific structure of this compound includes a methylimino group and a prop-2-en-1-ylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone with appropriate aldehydes or ketones in the presence of a base. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylimino or prop-2-en-1-ylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a ketone functional group.
(E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A stereoisomer with different spatial arrangement.
(3E)-3-(Ethylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
918428-24-7 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methylimino-2-prop-2-enylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-5-8-9(11-2)6-4-7-10(8)12/h3,5H,1,4,6-7H2,2H3 |
InChI Key |
WKTOZYIHLILAHB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCCC(=O)C1=CC=C |
Origin of Product |
United States |
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